molecular formula C6H3BrF3NO B1373234 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227591-86-7

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No. B1373234
M. Wt: 241.99 g/mol
InChI Key: QTMMEPGVXIAKFQ-UHFFFAOYSA-N
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Description

“3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is a pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular formula of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is C6H3BrF3NO . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for the 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical form of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is solid . The SMILES string is BrC1=C (O)N=CC=C1C (F) (F)F .

Scientific Research Applications

1. Agrochemical Applications

  • Application Summary : TFMPs are key structural ingredients in the development of many agrochemical compounds. They are used in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Applications

  • Application Summary : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : Similar to the agrochemical applications, the synthesis of TFMP derivatives in pharmaceutical applications is achieved via methods involving an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and using only under a chemical fume hood .

Future Directions

Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMEPGVXIAKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710024
Record name 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine

CAS RN

1227591-86-7
Record name 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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